Product packaging for 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline(Cat. No.:CAS No. 49764-30-9)

2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B074559
CAS No.: 49764-30-9
M. Wt: 247.29 g/mol
InChI Key: SCFUIWRRMXBZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline is a synthetic compound of significant interest in biomedical research due to its multifaceted biological activity profile. This indoloquinoxaline derivative is noted for its antiviral properties, demonstrating inhibitory activity against the growth of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) as well as human cytomegalovirus (CMV) in vitro studies . Beyond its antiviral applications, this compound has been identified as a potent inhibitor of reactive oxygen species (ROS) production in human neutrophils . Research indicates it effectively inhibits the release and intracellular generation of ROS triggered by various agonists, such as phorbol myristate acetate (PMA) and the formylated peptide fMLP, without acting as a direct radical scavenger . This non-toxic drug also moderately impacts related neutrophil functions, including phagocytosis and fMLP-induced granule mobilization, suggesting its primary effect is on signaling pathways upstream of oxidase activation . Furthermore, structural analogs and derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have been investigated for their potential in anticancer research, acting as DNA intercalators and exhibiting significant in vitro cytotoxic activity against various human tumor cell lines, underscoring the value of this core structure in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3 B074559 2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 49764-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49764-30-9

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2,3-dimethyl-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C16H13N3/c1-9-7-13-14(8-10(9)2)19-16-15(17-13)11-5-3-4-6-12(11)18-16/h3-8H,1-2H3,(H,18,19)

InChI Key

SCFUIWRRMXBZFO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3

Other CAS No.

49764-30-9

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2,3 Dimethyl 6h Indolo 2,3 B Quinoxaline and Its Analogues

Influence of Substituents on Biological Activity

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is profoundly influenced by the type, size, and position of substituents on the heterocyclic core. These modifications can alter the compound's electronic properties, steric profile, and ability to interact with biological targets.

Impact of Side Chains and Their Orientation

The nature and orientation of side chains, particularly those attached to the indole (B1671886) nitrogen (N-6 position), play a critical role in the DNA binding affinity and subsequent biological activity of indolo[2,3-b]quinoxaline derivatives. nih.goveurekaselect.com The thermal stability of the complex formed between the compound and DNA, a key parameter for activity, is dependent on the type of side chains and their orientation within the DNA's minor groove. nih.goveurekaselect.comresearchgate.net

Studies have shown that compounds bearing a dimethylaminoethyl side chain at the N-6 position exhibit strong DNA binding and a preference for GC-rich sequences. nih.gov This particular side chain is a feature of the highly active antiviral and antitumor agent known as B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline). eurekaselect.comresearchgate.netchalmers.se In contrast, derivatives with a morpholinoethyl side chain show weaker DNA interactions. nih.gov Furthermore, the introduction of a 2,3-dihydroxypropyl side chain does not appear to enhance DNA interaction when compared to unsubstituted analogues. nih.gov The presence of aminoethyl groups at the N-6 position, such as in 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, has been linked to potent interferon-inducing and antiviral activities with low toxicity. researchgate.net Specifically, morpholine (B109124) and 4-methyl-piperidine derivatives within this series were identified as the most active antivirals and the least cytotoxic. researchgate.net

The length and composition of these side chains are crucial. For example, earlier research suggests that the side chain of related compounds resides in the minor groove of DNA, influencing the stability of the drug-DNA complex. chalmers.se

Table 1: Influence of N-6 Side Chains on the Biological Activity of 6H-indolo[2,3-b]quinoxaline Analogues
Compound AnalogueN-6 Side ChainObserved Biological Activity/Property
B-220 Analogue-CH2CH2N(CH3)2 (Dimethylaminoethyl)Strong DNA binding, antiviral, and antitumor activity. nih.gov
Morpholinoethyl Analogue-CH2CH2N(C2H4)2O (Morpholinoethyl)Weaker DNA interactions compared to dimethylaminoethyl analogues. nih.gov
Dihydroxypropyl Analogue-CH2CH(OH)CH2OH (2,3-dihydroxypropyl)Does not reinforce DNA interaction compared to unsubstituted analogues. nih.gov
Aminoethyl Morpholine Analogue-CH2CH2-MorpholineHighly active antiviral, potent interferon inducer, low cytotoxicity. researchgate.net
Aminoethyl 4-methyl-piperidine Analogue-CH2CH2-(4-methyl-piperidine)Highly active antiviral, potent interferon inducer, low cytotoxicity. researchgate.net

Role of Methyl Groups and Other Alkylations

Alkylation, particularly methylation, of the 6H-indolo[2,3-b]quinoxaline scaffold is a key strategy for modulating biological activity. The presence of methyl groups at the C-2 and C-3 positions, as seen in the parent compound of this article, is a common feature in many active derivatives like B-220. chalmers.se While direct comparisons removing only these specific methyl groups are not extensively detailed, their frequent inclusion in potent analogues suggests their importance.

Alkylation at other positions also significantly impacts activity. N-ethyl derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated greater cytotoxicity than their unsubstituted counterparts. tandfonline.comresearchgate.net For instance, the conversion of a carboxylic group on the core to a dimethyl carboxamido moiety leads to a significant increase in cytotoxic activity. tandfonline.com Furthermore, the introduction of a tert-butyl group at the 2- or 3-position has been shown to enhance solubility, a critical property for drug development. acs.org

Table 2: Effect of Methylation and Other Alkylations on Cytotoxicity
Core StructureSubstituent/ModificationEffect on Cytotoxicity
6H-indolo[2,3-b]quinoxalineN-ethyl substitutionIncreased cytotoxicity compared to unsubstituted analog. researchgate.net
6H-indolo[2,3-b]quinoxaline-7-carboxylic acidConversion to Dimethyl carboxamideSignificant increase in cytotoxic activity. tandfonline.com
6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxalineIntroduction of 2- and 3-tert-butyl groupsMarkedly increased solubility. acs.org

Effects of Halogenation

The introduction of halogen atoms onto the 6H-indolo[2,3-b]quinoxaline ring system is another important modification influencing biological activity. Halogenation can alter the electronic distribution and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Studies on 9-bromo substituted derivatives have yielded mixed results. One study indicated that a bromo group at the C-9 position of the 6H-indolo[2,3-b]quinoxaline scaffold decreases cytotoxicity. researchgate.net However, replacing this bromo group with a secondary amino group was found to improve cytotoxic potency. researchgate.net Conversely, another study reported that halogen and methyl substituents at the 9th position can lead to cytostatic activity against various leukemia cell lines. researchgate.net

More recent research has focused on fluorine substitution. A series of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives were synthesized and evaluated as antitumor agents. rsc.org The findings suggest that the incorporation of fluorine, in combination with alkyl amino side chains and the introduction of a positive charge, is responsible for their antitumor activity and enhanced DNA binding ability. rsc.orgchem960.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR models have been developed for 6H-indolo[2,3-b]quinoxaline derivatives to predict their cytotoxic potency and guide the design of new, more active compounds. researchgate.nettandfonline.comnih.gov

One prominent QSAR study analyzed a dataset of 14 6H-indolo[2,3-b]quinoxaline derivatives for their cytotoxic activity against the human leukemia (HL-60) cell line. tandfonline.com Using multiple linear regression, the study identified key molecular descriptors that correlate with cytotoxic activity. The best QSAR models revealed the importance of two main descriptors:

nCp (Number of primary carbon atoms): This descriptor had a positive coefficient, indicating that an increase in the number of primary carbon atoms in the molecule leads to a corresponding increase in cytotoxic potency. researchgate.net

nCIC (Number of rings): This descriptor also showed a positive correlation, suggesting that increasing the number of rings in the molecular structure enhances cytotoxic activity. researchgate.net

Based on these findings, the QSAR model suggests that ideal candidates for potent cytotoxic agents within this class should incorporate cyclic substituents or substituents that contain primary carbon atoms. researchgate.netpsu.edutandfonline.comnih.gov

Structural Similarities to Other Biologically Active Scaffolds

The 6H-indolo[2,3-b]quinoxaline core is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in various biologically active molecules. researchgate.net Its structure is a hybrid, combining the features of both indole and quinoxaline (B1680401) ring systems. researchgate.nettandfonline.com

The most notable structural relationship is its analogy to the indole alkaloid ellipticine . chalmers.seresearchgate.net Ellipticine is a well-known cytotoxic agent and topoisomerase II inhibitor. While 6H-indolo[2,3-b]quinoxaline is a structural analogue, it exhibits poor inhibitory effects on topoisomerase II, suggesting its cytotoxic action is primarily driven by DNA intercalation rather than enzyme poisoning. researchgate.net

The quinoxaline moiety itself is a bioisostere of other important aromatic systems like quinoline (B57606) and naphthalene. benthamscience.com This relationship means it shares similar spatial and electronic properties, allowing it to interact with similar biological targets. The planar, polycyclic aromatic nature of the indolo[2,3-b]quinoxaline system is a common feature among many DNA intercalating agents, which contributes to its wide range of pharmacological activities. nih.gov

Computational Chemistry and in Silico Studies

Molecular Docking Investigations to Predict Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold, docking studies have been instrumental in elucidating their interactions with biological macromolecules, particularly DNA.

The planar, aromatic structure of the indolo[2,3-b]quinoxaline core is well-suited for intercalation, a binding mode where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.govresearchgate.net This mechanism is believed to be central to the pharmacological activities of this class of compounds. chalmers.se Docking studies corroborate these findings, revealing that these molecules can fit snugly within the DNA helix, leading to high binding affinities. nih.gov

Research on various indolo[2,3-b]quinoxaline derivatives has shown significant binding constants with DNA, with monomeric forms exhibiting high affinity (approximately 10⁶ M⁻¹) and dimeric forms showing exceptionally high affinity (approximately 10⁹ M⁻¹). nih.gov Competitive binding experiments and spectroscopic analysis further suggest that these compounds often exhibit a preference for binding to AT-rich regions of the DNA sequence. nih.govchalmers.se This AT-specificity could be valuable for targeting the genomes of certain viruses that are rich in adenine (B156593) and thymine. chalmers.se Molecular docking simulations help visualize and quantify these interactions, supporting the hypothesis that DNA intercalation is a primary mechanism of action. researchgate.net

Table 1: Summary of Molecular Docking Findings for Indolo[2,3-b]quinoxaline Derivatives
Compound ClassPrimary TargetPredicted Binding ModeKey FindingsReference
Monomeric Indolo[2,3-b]quinoxalinesDNAIntercalationHigh binding affinity (K ≈ 10⁶ M⁻¹), preference for AT-rich regions. nih.gov
Dimeric Indolo[2,3-b]quinoxalinesDNAIntercalationVery high binding affinity (K ≈ 10⁹ M⁻¹), enhanced by the presence of two planar moieties. nih.gov
General 6H-indolo[2,3-b]quinoxalinesDNAIntercalationBinding is a key factor in their antiviral and anticancer activities. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental information about the electronic structure of molecules. These calculations are crucial for understanding a compound's stability, reactivity, and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For the indolo[2,3-b]quinoxaline scaffold, DFT calculations have been employed to determine these energy levels. Studies on related derivatives show that these compounds possess relatively low-lying LUMO levels. For instance, a series of indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives exhibited LUMO energies in the range of –3.00 to –3.30 eV. researchgate.net Another study on indolo[2,3-b]quinoxaline derivatives reported LUMO levels between -1.25 eV and -1.64 eV, with HOMO-LUMO gaps around 4.8 eV, indicating high stability. researchgate.net These low LUMO energies are significant as they suggest the molecules can readily accept electrons, a property that makes them potential candidates for use as n-type materials in organic electronics. researchgate.netacs.org

Table 2: Calculated Frontier Orbital Energies for Indolo[2,3-b]quinoxaline Analogs
Compound SeriesHOMO Energy Range (eV)LUMO Energy Range (eV)Calculated Energy Gap (eV)Reference
Indolo[2,3-b]quinoxalines-6.11 to -6.47-1.25 to -1.64~4.8 researchgate.net
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives-6.51 to -6.84-3.00 to -3.30Not Specified researchgate.net

The structure of many indolo[2,3-b]quinoxaline derivatives incorporates electron-donating and electron-accepting moieties. This "donor-acceptor" architecture facilitates a phenomenon known as Intramolecular Charge Transfer (ICT), where photoexcitation causes a redistribution of electron density from the donor part of the molecule to the acceptor part. nih.gov

This ICT character is a defining feature of the electronic transitions in these molecules and is substantiated by both experimental spectroscopy and theoretical calculations. nih.govscispace.com The electronic transitions often show a clear HOMO-to-LUMO charge-transfer character. nih.gov This property is highly dependent on the molecular environment, and solvatochromism studies (which examine the change in color with solvent polarity) are often used to confirm the ICT nature of the excited state. The presence of ICT is crucial for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). benthamscience.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Analyses Focused on Binding Efficacy and Pharmacokinetics

Before a compound can be considered for therapeutic use, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—must be evaluated. In silico ADME prediction models have become essential tools in the early stages of drug discovery to screen candidates for favorable properties and identify potential liabilities. nih.gov

For quinoxaline-based compounds, including the indolo[2,3-b]quinoxaline family, computational analyses are used to predict key drug-likeness parameters. These predictions often assess compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Studies on various quinoxaline (B1680401) derivatives have shown that many candidates comply with Lipinski's and Veber's rules, indicating acceptable drug-likeness. researchgate.net In silico predictions for related heterocyclic systems have suggested favorable properties such as good gastrointestinal absorption and the ability to be orally administered. nih.govmdpi.com These computational models provide a valuable preliminary assessment of a compound's potential pharmacokinetic behavior, helping to prioritize which derivatives warrant further, more resource-intensive experimental investigation. nih.gov

Table 3: Representative In Silico ADME Predictions for Quinoxaline-Based Scaffolds
ParameterPredicted PropertyImplicationReference
Lipinski's Rule of FiveComplianceIndicates good potential for oral bioavailability ("drug-likeness"). researchgate.net
Veber's RuleComplianceFurther supports likelihood of good oral bioavailability based on molecular size and flexibility. researchgate.net
Gastrointestinal (GI) AbsorptionHighThe compound is likely to be well-absorbed from the gut after oral administration. nih.gov
Aqueous SolubilityVariableAffects absorption and distribution; can be modulated by structural modifications. mdpi.com

Applications and Potential in Advanced Materials Science

Organic Electronic Devices

The indolo[2,3-b]quinoxaline (IQ) framework is a crucial component in the development of materials for organic electronic devices. nih.gov Its derivatives have been successfully utilized as semiconductors and as emitting or charge-transporting layers in organic electronics. researchgate.netresearchgate.netbenthamscience.com The inherent dipolar structure, potential for strong intramolecular charge transfer (ICT), and extended π-conjugation are key properties that make these materials suitable for such applications. researchgate.net The versatility of the IQ scaffold allows for molecular engineering, enabling the tuning of optoelectronic properties to meet the specific demands of various devices. researchgate.net

Compounds based on the indolo[2,3-b]quinoxaline scaffold have been identified as promising semiconductor materials. researchgate.netnih.gov The fusion of the electron-donating indole (B1671886) and electron-accepting quinoxaline (B1680401) creates a unique electronic structure that facilitates charge transport. researchgate.net This has led to their investigation as active components in devices like organic field-effect transistors (OFETs). researchgate.net For instance, a polymeric p-type semiconductor material based on the IQ scaffold has been designed for use in polymer solar cells, highlighting its potential in organic photovoltaic applications. researchgate.net

The IQ scaffold is frequently incorporated into materials for organic light-emitting diodes (OLEDs), where it can function as an electron-transporting layer, a hole-injection layer, or as part of the emitting layer itself. researchgate.netresearchgate.net The rigid and planar nature of the molecule promotes favorable packing in the solid state, which is beneficial for charge transport and emission efficiency.

Research has demonstrated the use of bis(indoloquinoxalinyl) derivatives as highly effective host materials for deep-red phosphorescent OLEDs (PhOLEDs). rsc.org These materials are bipolar, meaning they can transport both holes and electrons, and possess high thermal stability and suitable triplet energy gaps. rsc.org OLEDs using these IQ derivatives as hosts have achieved very high device efficiencies, with maximum external quantum efficiencies (EQE) often exceeding 20%. rsc.org For example, a device using a carbazole-linked bis(indoloquinoxalinyl) derivative as the host and an iridium-based deep-red emitter achieved a maximum current efficiency of 32.4 cd A⁻¹ and a power efficiency of 30.9 lm W⁻¹, along with excellent operational stability. rsc.org

Table 1: Performance of Deep-Red PhOLEDs Using Bis(indoloquinoxalinyl) Host Materials

Host Material Dopant Max. EQE (%) Max. Current Eff. (cd A⁻¹) Max. Power Eff. (lm W⁻¹) CIE (x, y)
BIQMCz (tmq)₂Ir(acac) >20 32.4 30.9 N/A
BIQMCz Ir(piq)₃ >20 23.2 N/A (0.67, 0.33)

Data sourced from a study on bis(indoloquinoxalinyl) derivatives. rsc.org

Derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and successfully applied as organic photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org In this context, the IQ moiety typically acts as a core building block, often combined with various electron-rich π-conjugated linkers and an anchoring group (like cyanoacrylic acid) to facilitate electron injection into a semiconductor substrate, such as TiO₂. researchgate.net

Table 2: Photovoltaic Performance of DSSCs with 6H-indolo[2,3-b]quinoxaline-Based Sensitizers

Sensitizer Jsc (mA cm⁻²) Voc (mV) Fill Factor PCE (%)
JY01 16.0 708 0.67 7.62
JY02 14.5 711 0.69 7.12
JY03 14.2 702 0.69 6.89
FS10 + HD-2 18.68 672 0.66 8.32
HD-2 (alone) 19.00 650 0.60 7.47

Jsc: short-circuit photocurrent density; Voc: open-circuit photovoltage; PCE: power conversion efficiency. Data sourced from studies on IQ-based dyes. researchgate.netrsc.org

While often part of a donor-acceptor system, the inherent electron-deficient nature of the quinoxaline fragment makes the indolo[2,3-b]quinoxaline scaffold a promising candidate for the development of n-type (electron-transporting) materials. researchgate.netscilit.com Research into (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives revealed that these compounds possess low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels (from -3.65 to -3.98 eV), which are comparable to those of established n-type materials. researchgate.net This suggests their potential for application in organic electronic devices where efficient electron transport is required. researchgate.net Furthermore, a series of donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3-f]quinoxaline core were synthesized and investigated specifically for their potential as n-type materials in organic electronics. scilit.com

Multifunctional Chemosensors

The indolo[2,3-b]quinoxaline framework has been identified as a promising platform for developing multifunctional chemosensors. researchgate.netnih.gov The development of chemosensors, particularly for detecting specific metal ions, is an active area of research. While much of the work has focused on the broader class of quinoxaline derivatives, the unique properties of the fused IQ system make it an attractive candidate. nih.govresearchgate.net For example, a quinoxaline-based sensor was designed for the colorimetric detection of Fe³⁺ ions and the highly selective fluorescence "turn-off" sensing of Cu²⁺ ions, demonstrating the potential of this heterocyclic family in environmental and biological monitoring. nih.govresearchgate.net The ability to functionalize the IQ core allows for the tuning of its selectivity and sensitivity towards different analytes.

Redox Flow Batteries as Anolyte Scaffolds

A significant recent application for the indolo[2,3-b]quinoxaline scaffold is in the field of energy storage, specifically as a core component for anolytes in nonaqueous redox flow batteries (NARFBs). nih.govnih.govosti.gov NARFBs are a promising technology for grid-scale energy storage, and the development of stable, high-performance organic redox-active molecules is a key research objective. researchgate.netnih.gov

The indolo[2,3-b]quinoxaline scaffold was designed to have a low reduction potential and high stability by expanding the conjugated π-system, which enhances charge delocalization in the charged state. nih.gov A library of derivatives was synthesized to establish structure-property relationships. nih.gov A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline was identified as a particularly effective anolyte. nih.govnih.gov This derivative exhibited a combination of highly desirable properties:

Low Reduction Potential: -2.01 V vs Fc/Fc⁺. researchgate.netnih.gov

High Solubility: >2.7 M in acetonitrile. researchgate.netnih.gov

Remarkable Stability: 99.86% capacity retention over 202 cycles in H-cell testing. researchgate.netnih.gov

When this anolyte was paired with an N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) catholyte, the resulting all-organic NARFB achieved a cell voltage of 2.3 V and maintained 95.8% capacity retention over 120 cycles. nih.govnih.gov These findings establish indolo[2,3-b]quinoxaline as a highly promising scaffold for designing next-generation, high-performance anolytes for energy storage applications. nih.gov

Table 3: Properties of an Optimized Indolo[2,3-b]quinoxaline Anolyte

Property Value
Compound 2/3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
Reduction Potential (vs Fc/Fc⁺) -2.01 V
Solubility (in acetonitrile) >2.7 M
H-Cell Cycling Stability 99.86% capacity retention over 202 cycles (49.5 h)
Flow Battery Voltage (with MEEPT) 2.3 V
Flow Battery Capacity Retention 95.8% over 120 cycles (75.1 h)

Data sourced from a study on IQ as an anolyte scaffold. researchgate.netnih.govnih.gov

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Molecular Mechanism of Action

The primary pharmacological action of 6H-indolo[2,3-b]quinoxaline derivatives is attributed to their ability to intercalate into DNA. nih.govresearchgate.neteurekaselect.com This planar, fused heterocyclic system inserts itself between the base pairs of the DNA helix, an interaction that can disrupt vital cellular processes. chalmers.seresearchgate.net Studies have indicated that this DNA intercalation can be non-specific, though some derivatives show a preference for binding to AT-rich regions, a property that could be exploited for targeting the genomes of certain viruses. chalmers.seresearchgate.net The thermal stability of the complex formed between the compound and DNA is a critical factor in determining its biological activity. nih.goveurekaselect.com

Beyond general DNA intercalation, specific derivatives exhibit distinct mechanisms. A notable example is 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, also known as B-220, which has been shown to inhibit the production of reactive oxygen species (ROS) in human neutrophils. nih.govresearchgate.net This inhibition is not due to direct radical scavenging but rather an effect on the signaling pathways that lead to the activation of NADPH oxidase, the enzyme responsible for the respiratory burst. nih.gov Interestingly, while being potent DNA binders, many of these compounds show poor inhibitory activity against topoisomerase II but can possess significant activity in modulating multidrug resistance (MDR). nih.goveurekaselect.com

Design and Synthesis of Novel Derivatives with Enhanced Target Specificity and Potency

The versatility of the 6H-indolo[2,3-b]quinoxaline scaffold allows for extensive structural modifications to fine-tune its biological activity. researchgate.net Research has focused on synthesizing novel derivatives with improved potency and target specificity for a range of diseases.

Strategies to enhance DNA binding and optimize antiviral effects have included the synthesis of quaternary mono- or di-cationic agents. chalmers.se By varying parameters such as the number of positive charges and interacting units (monomeric vs. dimeric compounds), researchers have developed derivatives with excellent inhibitory effects against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). chalmers.se Other synthetic efforts have produced derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. derpharmachemica.comnih.gov For instance, certain hexahydro-6H-indolo[2,3-b]quinoxaline derivatives have demonstrated significant antibacterial and anti-inflammatory properties. derpharmachemica.com Furthermore, the development of heterocyclic analogues, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, has yielded compounds with promising antitubercular activity. nih.gov

Table 1: Selected Derivatives of 6H-indolo[2,3-b]quinoxaline and Their Enhanced Properties

Derivative Class Modification Strategy Enhanced Property/Target Reference(s)
Quaternary Cationic Agents Introduction of permanent positive charges Improved DNA binding, potent antiviral activity (HCMV, HSV-1) chalmers.se
Hexahydro Analogues Saturation of one carbocyclic ring Antibacterial and anti-inflammatory activity derpharmachemica.com
Thieno-pyrrolo Analogues Bioisosteric replacement of benzene (B151609) ring Antitubercular activity nih.gov
Fused Quinoxalines Annulation with other heterocyclic rings Dual anticancer and antimicrobial agents nih.gov
N-Alkyl Carboxamides Substitution at the indole (B1671886) nitrogen Significant in vitro activity against human leukemia (HL-60) researchgate.net

Exploration of New Therapeutic Areas Based on Identified Mechanisms

Initial interest in indolo[2,3-b]quinoxalines centered on their antiviral and antitumor properties. nih.gov However, based on an evolving understanding of their mechanisms, research is expanding into new therapeutic domains. The immunomodulatory activity of the B-220 derivative, demonstrated by its inhibition of ROS production in neutrophils, suggests potential applications in treating autoimmune and inflammatory diseases such as Multiple Sclerosis and Rheumatoid Arthritis. chalmers.senih.gov

The scaffold is also being investigated for other conditions. Derivatives have been identified with potential antidiabetic and neuroprotective properties. nih.gov The discovery of analogues with activity against Mycobacterium tuberculosis, including drug-resistant strains, opens a new avenue for the development of antitubercular agents. nih.gov

Beyond medicine, the unique electronic properties of the indolo[2,3-b]quinoxaline core have led to its exploration in materials science. Derivatives have been designed and synthesized for use as organic semiconductors and as emitting layers in organic electronics. nih.gov Specifically, they have been successfully employed as anolytes in nonaqueous redox flow batteries, demonstrating high stability and low reduction potentials. nih.gov They have also been incorporated as building blocks in metal-free organic dyes for dye-sensitized solar cells (DSSCs). rsc.org

Advancements in Synthetic Methodologies for Scalability and Sustainability

The classical synthesis of the 6H-indolo[2,3-b]quinoxaline core involves the condensation of an isatin (B1672199) derivative with an appropriate o-phenylenediamine, often in glacial acetic acid at reflux temperatures. chalmers.se While effective at the lab scale, there is a growing need for more efficient, scalable, and environmentally friendly synthetic methods.

Recent advancements have focused on "green" chemistry principles. A highly efficient, catalyst-free protocol for synthesizing the core quinoxaline (B1680401) structure has been developed, which proceeds in methanol (B129727) at room temperature with reaction times as short as one minute. researchgate.net This method is scalable to at least the 10-gram scale. researchgate.net Other sustainable approaches include microwave-assisted synthesis, which can accelerate reaction times, and the use of recyclable, solid-supported catalysts like molybdophosphovanadates on alumina, which facilitate easy product purification and catalyst reuse. researchgate.netnih.gov

Furthermore, novel synthetic routes are being developed to access a wider range of derivatives. One such strategy involves a sequence of Buchwald–Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH), providing a new pathway to construct the indolo[2,3-b]quinoxaline system. nih.gov

Integrated Computational and Experimental Approaches for Drug Design and Material Innovation

The integration of computational modeling with experimental synthesis and testing is accelerating the discovery and optimization of indolo[2,3-b]quinoxaline-based compounds. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the cytotoxic activity of various derivatives, providing insights that guide the design of new analogues with potentially greater anticancer potency. researchgate.net Similarly, molecular docking has been used to propose plausible mechanisms of action, as seen in the study of heterocyclic analogues for antitubercular activity. nih.gov

In the realm of materials science, Density Functional Theory (DFT) has proven to be an invaluable tool. DFT calculations have been used to accurately predict and validate the electrochemical properties, such as reduction potentials, of derivatives designed for use in redox flow batteries. nih.gov In the development of dye-sensitized solar cells, DFT and time-dependent DFT have been used to investigate the electronic structure and charge separation properties of novel dyes incorporating the indolo[2,3-b]quinoxaline moiety, correlating theoretical predictions with experimentally observed photovoltaic performance. rsc.org These integrated approaches enable a more rational design process, reducing the time and resources required for the development of new drugs and innovative materials.

Q & A

Q. Key Methodological Considerations :

  • One-Pot vs. Two-Step Approaches : Pd-catalyzed one-pot methods yield ~60–75% efficiency but suffer from limited substrate scope. Two-step approaches (Suzuki coupling followed by C–N annulation) offer broader functional group tolerance .
  • Characterization : Confirmation of structure requires elemental analysis, NMR, and IR spectroscopy .

How can regioselectivity challenges in functionalizing the indoloquinoxaline core be addressed?

Advanced Synthesis
Regioselectivity issues arise during alkylation or substitution at the N6 position. Strategies include:

  • Directed C–H Activation : Using Pd catalysts to target specific positions, as demonstrated in the synthesis of 6-(2-dimethylaminoethyl) derivatives .
  • Steric and Electronic Modulation : Introducing electron-withdrawing groups (e.g., nitro) at C9 improves reactivity for subsequent reductions or substitutions .

What is the mechanism of DNA interaction for this compound derivatives?

Basic DNA Binding
The planar tetracyclic core intercalates into DNA base pairs, while the dimethylaminoethyl side chain enhances minor groove binding. This dual interaction disrupts replication and transcription, as shown in antiviral studies .

Q. Methodological Validation :

  • UV-Vis Hypochromicity : DNA binding reduces absorbance at 260–300 nm, indicating intercalation .
  • Thermal Denaturation : Increases in DNA melting temperature (ΔTm = 5–10°C) confirm stabilization of the DNA duplex .

How do structural modifications influence DNA binding affinity and cytotoxicity?

Q. Advanced Structure-Activity Relationship

  • Side Chain Effects : Derivatives with morpholinoethyl or dihydroxypropyl substituents exhibit weaker binding (ΔTm = 2–4°C) compared to dimethylaminoethyl analogs (ΔTm = 8–10°C) .
  • Nitro/Amino Substitutions : 9-Nitro derivatives show reduced cytotoxicity (IC₅₀ > 50 µM) compared to 9-amino analogs (IC₅₀ = 2–10 µM) due to altered redox properties .

What role does this compound play in dye-sensitized solar cells (DSSCs)?

Basic Photovoltaic Application
The compound serves as an electron donor in organic dyes, with HOMO levels (−5.2 to −5.4 eV) aligned for efficient electron injection into TiO₂. For example, dyes with bithiophene linkers achieve power conversion efficiencies (PCE) up to 5.27% .

Q. Key Parameters :

  • Molar Extinction Coefficients : Bithiophene-linked dyes exhibit ε > 50,000 M⁻¹cm⁻¹, enabling broad light absorption .
  • Aggregation Control : Bulky substituents (e.g., butyl groups) reduce dye aggregation on TiO₂ surfaces .

How can HOMO-LUMO levels be optimized for enhanced DSSC performance?

Q. Advanced Photovoltaic Design

  • Donor Engineering : Replacing triphenylamine with carbazole or phenothiazine donors lowers HOMO levels (−5.3 to −5.5 eV), improving VOC (0.676 V) .
  • Co-Sensitization : Combining with Ru-based dyes (e.g., HD-2) increases PCE to 8.32% by compensating absorption gaps and reducing charge recombination .

What electrochemical properties make this compound suitable for organic electronics?

Basic Electrochemical Analysis
Cyclic voltammetry reveals quasi-reversible oxidation (Eₐₓ = +0.8–1.2 V vs. Ag/Ag⁺) attributed to the indoloquinoxaline core. The bandgap (~2.1 eV) aligns with requirements for OLED emitters and DSSCs .

Q. Characterization Tools :

  • Cyclic Voltammetry : Determines oxidation potentials and HOMO levels .
  • DFT Simulations : Predict charge separation and orbital localization .

How can contradictory data on co-sensitization effects (e.g., reduced JSC) be resolved?

Advanced Data Interpretation
Co-sensitization with HD-2 improves VOC and FF but reduces JSC due to competitive light absorption. Mitigation strategies include:

  • Dye Ratio Optimization : Balancing molar ratios (e.g., 1:1 FS10:HD-2) minimizes JSC losses .
  • IPCE Analysis : Validates complementary absorption profiles (300–800 nm) .

What methodologies assess the anticancer activity of indoloquinoxaline derivatives?

Q. Pharmacological Evaluation

  • In Vitro Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values of 2–20 µM .
  • DNA Footprinting : Identifies preferential binding to GC-rich sequences .

How does the compound’s stability impact its application in devices or therapeutics?

Q. Advanced Stability Studies

  • Thermal Stability : Glass transition temperatures (Tg > 150°C) suit OLED fabrication .
  • Photostability : Dyes with cyanoacrylic acid acceptors show <10% degradation after 500 h under illumination .

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